(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-20-15-8-7-14(28(2,25)26)11-16(15)27-18(20)19-17(22)9-6-12-4-3-5-13(10-12)21(23)24/h3-11H,1-2H3/b9-6+,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSSMGOLXPPGW-CKJYLAIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzothiazole intermediate using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Enamide Moiety: The final step involves the condensation of the sulfonylated benzothiazole with 3-nitrobenzaldehyde under basic conditions to form the desired enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study the interactions of benzothiazole derivatives with various biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, derivatives of benzothiazole have shown potential as therapeutic agents. This compound could be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, modulating their activity. The methanesulfonyl group may enhance the compound’s binding affinity and specificity. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiazole acrylamides, several of which are documented in patent literature (e.g., EP3348550A1) . Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, electronic properties, and hypothesized biological relevance.
Structural and Electronic Comparison
Key Differentiators
Substituent Effects: The methanesulfonyl group in the target compound enhances polarity and may improve water solubility compared to ethoxy or chloro substituents in analogs.
Stereoelectronic Configuration: The (2E,2Z) configuration of the acrylamide and benzothiazol-2-ylidene groups creates a planar, conjugated system, favoring π-π stacking with aromatic residues in biological targets. This contrasts with non-conjugated acetamide analogs (e.g., N-(benzothiazole-2-yl)-2-phenylacetamide) .
In contrast, dimethoxy-substituted analogs (e.g., (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide) may target serotonin receptors due to structural resemblance to known ligands .
Research Findings and Methodological Context
- Synthesis and Characterization: Analogous compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) were synthesized via acyl chloride reactions and characterized using NMR, IR, and X-ray crystallography . The target compound likely requires similar protocols, with stereochemical verification via NOESY or X-ray analysis using programs like SHELXL .
- Crystallography : Tools like WinGX and ORTEP-III would be critical for resolving the (2E,2Z) configuration and analyzing hydrogen-bonding patterns, which influence crystal packing and stability .
Biological Activity
The compound (2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide is a complex organic molecule known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy.
Chemical Structure and Synthesis
The compound features several key structural components:
- Benzothiazole Ring : Known for its diverse biological activities.
- Methanesulfonyl Group : Enhances solubility and reactivity.
- Nitrophenyl Substituent : Imparts additional electronic properties.
Synthesis Pathway
The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of the Methanesulfonyl Group : Using methylsulfonyl chloride in a basic environment.
- Formation of the Prop-2-enamide Backbone : Through condensation reactions with appropriate amines.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. For example:
- In vitro Studies : The compound was evaluated against various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast adenocarcinoma). Results indicated that it could induce apoptosis by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of procaspase pathways leading to increased caspase activity.
- Targeting Metabolic Pathways : Interference with metabolic processes crucial for cancer cell survival.
Structure–Activity Relationships (SAR)
Research has indicated that certain structural features are critical for the biological activity of benzothiazole derivatives:
| Structural Feature | Activity |
|---|---|
| Benzothiazole Core | Essential for anticancer activity |
| Methanesulfonyl Group | Enhances solubility and bioavailability |
| Nitrophenyl Substituent | Modulates electronic properties |
Study 1: Anticancer Efficacy
In a study published in PMC, compounds similar to this compound were tested against U937 cells. The results showed that compounds with similar structures had IC50 values ranging from 5.2 μM to 6.6 μM, indicating potent anticancer activity .
Study 2: Apoptotic Mechanisms
Another study highlighted how compounds activating procaspase pathways demonstrated significant apoptotic effects in cancer cells. The activation levels were measured using flow cytometry, showing that compounds like 8j and 8k exhibited high procaspase activation rates at concentrations as low as 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
